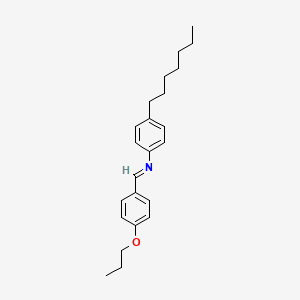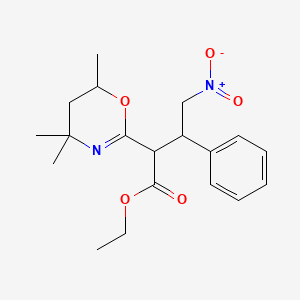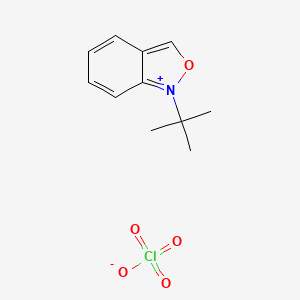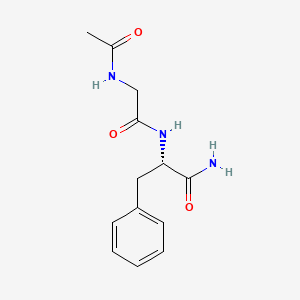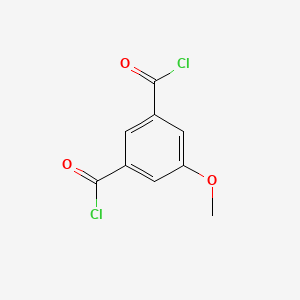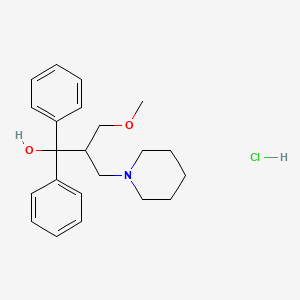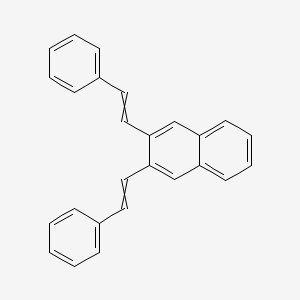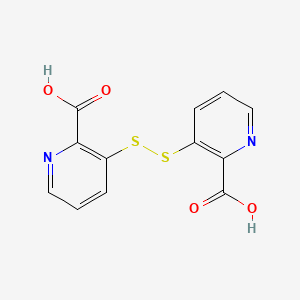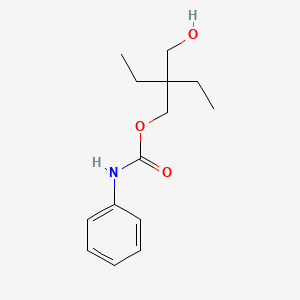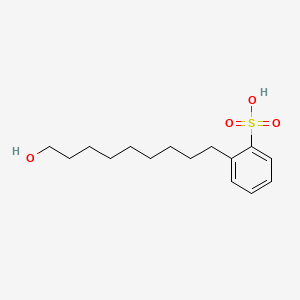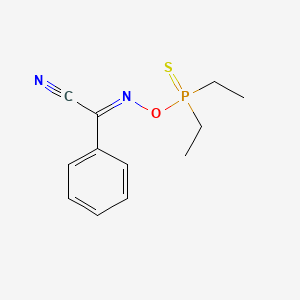
Phenylglyoxylonitrile oxime diethylphosphinothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylglyoxylonitrile oxime diethylphosphinothioate is an organophosphorus compound known for its applications in various fields, including agriculture and medicine. This compound is characterized by its unique structure, which includes a phenyl group, a nitrile group, an oxime group, and a diethylphosphinothioate moiety. It is commonly used as an insecticide and acaricide due to its effectiveness in controlling pests.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenylglyoxylonitrile oxime diethylphosphinothioate typically involves the reaction of phenylglyoxylonitrile with hydroxylamine to form the oxime. This intermediate is then reacted with diethylphosphinothioic chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylglyoxylonitrile oxime diethylphosphinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The diethylphosphinothioate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and phosphine oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phenylglyoxylonitrile oxime diethylphosphinothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its effects on enzyme inhibition, particularly acetylcholinesterase.
Medicine: Investigated for its potential use as an antidote for organophosphate poisoning.
Industry: Employed as an insecticide and acaricide in agricultural practices.
Wirkmechanismus
The primary mechanism of action of phenylglyoxylonitrile oxime diethylphosphinothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of pests. This mechanism is similar to other organophosphorus compounds used as insecticides .
Vergleich Mit ähnlichen Verbindungen
Phenylglyoxylonitrile oxime diethylphosphinothioate can be compared with other organophosphorus compounds such as:
Pralidoxime: Used as an antidote for organophosphate poisoning but has a different structure and mechanism of action.
Obidoxime: Another antidote with a broader spectrum of activity.
HI-6: Known for its effectiveness against a wide range of nerve agents.
Methoxime: Similar in structure but used primarily in medicinal chemistry
This compound is unique due to its specific combination of functional groups, which confer its distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
32791-93-8 |
|---|---|
Molekularformel |
C12H15N2OPS |
Molekulargewicht |
266.30 g/mol |
IUPAC-Name |
(E)-N-diethylphosphinothioyloxybenzenecarboximidoyl cyanide |
InChI |
InChI=1S/C12H15N2OPS/c1-3-16(17,4-2)15-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3/b14-12- |
InChI-Schlüssel |
MQZNNPPGQVAAKB-OWBHPGMISA-N |
Isomerische SMILES |
CCP(=S)(CC)O/N=C(/C#N)\C1=CC=CC=C1 |
Kanonische SMILES |
CCP(=S)(CC)ON=C(C#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


